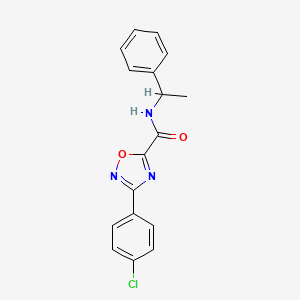

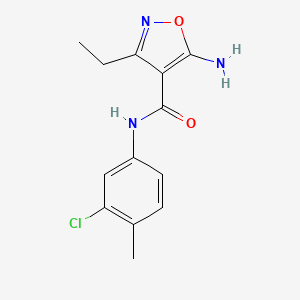

3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan can lead to intermediates like 5-phenyl-1,2,4-oxadiazole-3-carboxamide, highlighting the complex pathways involved in creating such compounds (Viterbo, Calvino, & Serafino, 1980).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which significantly influences the compound's properties and reactivity. The crystal and molecular structure of similar compounds, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined through single-crystal X-ray analysis, revealing intricate details about their structural configurations (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-oxadiazole derivatives includes various transformations and interactions with other chemical entities. These compounds can undergo reactions such as cyclization, substitution, and addition, depending on the functional groups present and the reaction conditions. The synthesis of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives showcases the diverse chemical reactions these compounds can partake in, including three-component reactions that proceed smoothly under mild conditions without any side reactions (Shajari, Kazemizadeh, & Ramazani, 2015).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. For example, the crystal structure analysis of compounds like 5-phenyl-1,2,4-oxadiazole-3-carboxamide provides insights into their stability, packing, and potential intermolecular interactions (Viterbo, Calvino, & Serafino, 1980).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives are defined by their functional groups and molecular structure. These properties influence their reactivity, acidity, basicity, and potential to participate in various chemical reactions. The diverse chemical behavior of these compounds is exemplified by their ability to form various derivatives and engage in complex reactions, as seen in the synthesis of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives (Shajari, Kazemizadeh, & Ramazani, 2015).

Applications De Recherche Scientifique

Antibacterial Activity

One of the key applications of 1,3,4-oxadiazoles, a class to which 3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide belongs, is in the field of antibacterial research. Studies have shown that certain derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative organisms. This suggests potential for development as antimicrobial agents (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982).

Anticancer Potential

Research has also indicated that derivatives of 1,3,4-oxadiazoles, including compounds structurally related to 3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide, have potential applications in cancer treatment. Some compounds in this class have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This suggests their potential utility as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Material Science Applications

In the field of material science, 1,3,4-oxadiazoles have been used in the synthesis of novel polymers with unique properties. For example, diamine monomers containing a 1,3,4-oxadiazole ring have been synthesized and used to prepare polyamide and poly(amide-imide)s. These polymers exhibit high thermal stability, film-forming ability, good solubility in organic solvents, and noteworthy optical properties, including fluorescence in the blue region (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Orientations Futures

The study of oxadiazole derivatives is a promising area of research due to their potential biological activities. Future research could focus on synthesizing and characterizing new oxadiazole derivatives, studying their biological activities, and exploring their potential applications in medicine and other fields .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-11(12-5-3-2-4-6-12)19-16(22)17-20-15(21-23-17)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTJUCZCWMSXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)

![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)

![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)

![N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5554375.png)

![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)

![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)

![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)

![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)

![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5554426.png)